molecular formula C11H13BrO B2454775 1-Bromo-3-(cyclopentyloxy)benzene CAS No. 192870-98-7

1-Bromo-3-(cyclopentyloxy)benzene

Cat. No.: B2454775
CAS No.: 192870-98-7
M. Wt: 241.128
InChI Key: SQWHABAKTKOIIR-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a cyclopentyloxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclopentyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopentyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentyloxy)benzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups onto the aromatic ring .

Comparison with Similar Compounds

    1-Bromo-4-(cyclopentyloxy)benzene: Similar in structure but with the cyclopentyloxy group at the para position.

    1-Bromo-2-(cyclopentyloxy)benzene: Similar in structure but with the cyclopentyloxy group at the ortho position.

    1-Chloro-3-(cyclopentyloxy)benzene: Similar but with a chlorine atom instead of bromine.

Uniqueness: 1-Bromo-3-(cyclopentyloxy)benzene is unique due to the specific positioning of the bromine and cyclopentyloxy groups, which imparts distinct reactivity and steric properties. This makes it particularly useful in selective synthetic applications where positional isomerism plays a crucial role .

Properties

IUPAC Name

1-bromo-3-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWHABAKTKOIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-bromophenol (commercially available) (1.72 g, 10 mmol), bromocyclopentane (commercially available) (2.96 g, 20 mmol), and K2CO3 (2.56 g, 20 mmol) in acetone (30 mL) was stirred at 80° C. for 18 h. The solvent was removed under reduced pressure and the mixture was extracted with EtOAc (100 mL×2). The combined organic layers was washed with sat NaCl (50 mL), dried over Na2SO4, concentrated, and purified by column to give the title product (1.8 g, yield 75%).
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2.56 g
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75%

Synthesis routes and methods II

Procedure details

Potassium carbonate (400 mg, 2.8 mmol) was added to 3-Bromophenol (500 mg, 2.8 mmol) dissolved in acetonitrile and the mixture was refluxed for 1 h and cooled to RT. cyclopentyl bromide (430 mg, 2.8 mmol) was added and the mixture refluxed again overnight. Work up (H2O/EtOAc) and purification afforded the title compound as a pale-yellow liquid. 1H-NMR (δ ppm, CDCl3, 400 MHz): 7.11 (t, J 8.3, 1H), 7.05-7.00 (m, 2H), 6.82-6.76 (m, 1H), 4.76-4.68 (m, 1H), 1.94-1.73 (m, 6H), 1.65-1.54 (m, 2H).
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400 mg
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430 mg
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